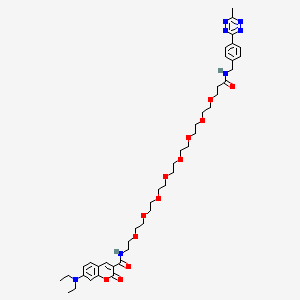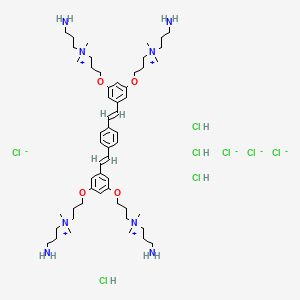
Coe-pnh2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Coe-pnh2” is a novel antibiotic developed by researchers at the National University of Singapore. It is designed to combat hard-to-treat mycobacterial lung infections, particularly those caused by Mycobacterium abscessus. This compound has shown high efficacy in disrupting bacterial defenses and eliminating bacteria more thoroughly than conventional treatments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Coe-pnh2” involves the use of conjugated oligoelectrolytes, which are engineered to target specific bacterial species. The exact synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the available literature. it is known that the compound is optimized to disrupt bacterial membranes and obstruct vital bioenergetic pathways .
Industrial Production Methods
Industrial production of “this compound” would likely involve large-scale synthesis using the established protocols for conjugated oligoelectrolytes. This would include stringent quality control measures to ensure the purity and efficacy of the compound. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
化学反应分析
Types of Reactions
“Coe-pnh2” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, which may alter its efficacy.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability.
Substitution: Substitution reactions may be used to modify the compound’s structure to enhance its antibacterial properties
Common Reagents and Conditions
Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and various solvents. The specific conditions for these reactions depend on the desired modifications to the compound’s structure .
Major Products Formed
The major products formed from the reactions involving “this compound” are typically derivatives of the original compound, designed to enhance its antibacterial efficacy and reduce resistance .
科学研究应用
“Coe-pnh2” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the interactions between conjugated oligoelectrolytes and bacterial membranes.
Biology: Investigated for its potential to disrupt bacterial bioenergetic pathways and its effects on bacterial cell membranes.
Medicine: Explored as a treatment for mycobacterial lung infections, particularly those resistant to conventional antibiotics.
作用机制
The mechanism of action of “Coe-pnh2” involves a dual approach:
Disruption of Bacterial Membranes: The compound interacts with the lipid bilayers of bacterial membranes, causing structural disruptions.
Obstruction of Bioenergetic Pathways: It interferes with vital bioenergetic pathways within the bacteria, leading to cell death
相似化合物的比较
Similar Compounds
Conjugated Oligoelectrolytes: Other compounds in this class share similar mechanisms of action but may differ in their specific targets and efficacy.
Traditional Antibiotics: Conventional antibiotics like rifampicin and clarithromycin are used to treat mycobacterial infections but often face resistance issues
Uniqueness
“Coe-pnh2” stands out due to its dual mechanism of action, which reduces the likelihood of bacterial resistance and relapse. Its ability to target both replicating and dormant forms of Mycobacterium abscessus makes it a promising candidate for treating persistent infections .
属性
分子式 |
C54H98Cl8N8O4 |
|---|---|
分子量 |
1207.0 g/mol |
IUPAC 名称 |
3-aminopropyl-[3-[3-[3-[3-aminopropyl(dimethyl)azaniumyl]propoxy]-5-[(E)-2-[4-[(E)-2-[3,5-bis[3-[3-aminopropyl(dimethyl)azaniumyl]propoxy]phenyl]ethenyl]phenyl]ethenyl]phenoxy]propyl]-dimethylazanium;tetrachloride;tetrahydrochloride |
InChI |
InChI=1S/C54H94N8O4.8ClH/c1-59(2,29-9-25-55)33-13-37-63-51-41-49(42-52(45-51)64-38-14-34-60(3,4)30-10-26-56)23-21-47-17-19-48(20-18-47)22-24-50-43-53(65-39-15-35-61(5,6)31-11-27-57)46-54(44-50)66-40-16-36-62(7,8)32-12-28-58;;;;;;;;/h17-24,41-46H,9-16,25-40,55-58H2,1-8H3;8*1H/q+4;;;;;;;;/p-4/b23-21+,24-22+;;;;;;;; |
InChI 键 |
YJTHTAHIGLHIRW-MRKXKPBPSA-J |
手性 SMILES |
C[N+](CCCOC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC(=CC(=C3)OCCC[N+](CCCN)(C)C)OCCC[N+](CCCN)(C)C)OCCC[N+](CCCN)(C)C)(CCCN)C.Cl.Cl.Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-] |
规范 SMILES |
C[N+](C)(CCCN)CCCOC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)OCCC[N+](C)(C)CCCN)OCCC[N+](C)(C)CCCN)OCCC[N+](C)(C)CCCN.Cl.Cl.Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B12365942.png)

![Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate](/img/structure/B12365952.png)

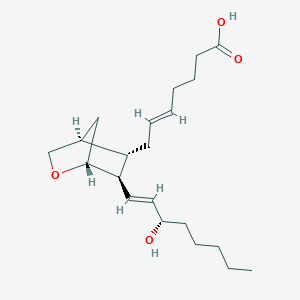
![1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid](/img/structure/B12365959.png)
![3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one](/img/structure/B12365963.png)

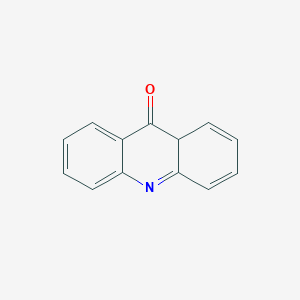
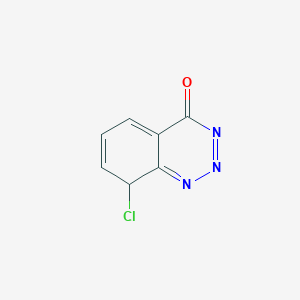
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12365995.png)
![S-[2-[[2-[[2-[[2-[[1-[[1-[[1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12365998.png)

